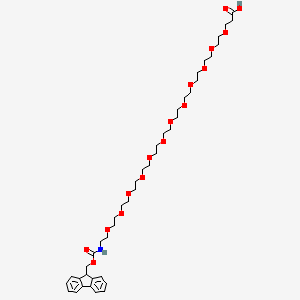

Fmoc-N-amido-PEG16-acid

Description

Properties

CAS No. |

850312-72-0 |

|---|---|

Molecular Formula |

C50H81NO20 |

Molecular Weight |

1016.2 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53) |

InChI Key |

SNFUPBLFEUWDAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fmoc-N-amido-PEG12-acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-N-amido-PEG16-acid: Properties and Applications

This guide provides a comprehensive technical overview of Fmoc-N-amido-PEG16-acid, a heterobifunctional PEG linker critical in modern bioconjugation, drug delivery, and peptide chemistry. We will delve into its core properties, explore the rationale behind its application in various scientific domains, and provide detailed protocols for its use.

Introduction to a Versatile Molecular Tool

Fmoc-N-amido-PEG16-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a flexible, hydrophilic spacer arm.[1][2] Its structure is defined by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 16-unit polyethylene glycol chain, and a terminal carboxylic acid.[3][4] This unique combination of functionalities allows for a highly controlled, stepwise approach to the synthesis of complex biomolecular conjugates.[5]

The PEG chain, with its 16 ethylene glycol units, imparts significant water solubility to molecules it is conjugated with, a crucial property for enhancing the bioavailability and reducing the immunogenicity of therapeutic agents.[6][7] The terminal functional groups—the Fmoc-protected amine and the carboxylic acid—provide orthogonal handles for conjugation, enabling the sequential attachment of different molecules.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-N-amido-PEG16-acid is essential for its effective implementation in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C50H81NO20 | [4][8] |

| Molecular Weight | 1016.19 g/mol | [3][4] |

| Purity | Typically >95% | [4] |

| Appearance | Viscous oil to white solid | [9] |

| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9] | [2][9][10][11] |

| Storage Conditions | Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles. | [11][12][13][14] |

The Chemistry of Controlled Conjugation

The utility of Fmoc-N-amido-PEG16-acid lies in the distinct reactivity of its terminal functional groups.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[15][16] This is a cornerstone of its application in solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies.[17][18] The Fmoc group is stable under acidic conditions, allowing for the selective deprotection of other acid-labile protecting groups that may be present in a molecule.[16][19]

Deprotection is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like DMF.[2][20] This reaction proceeds via a β-elimination mechanism, which is rapid and clean, yielding the free amine ready for subsequent conjugation.[16]

Experimental Protocol: Fmoc Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc protecting group.

Materials:

-

Fmoc-protected PEG conjugate

-

Piperidine

-

Dimethylformamide (DMF)

Procedure:

-

Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Reaction: Treat the Fmoc-protected conjugate with the piperidine solution. The reaction is typically complete within 30 minutes at room temperature.

-

Washing: Following deprotection, thoroughly wash the product with DMF to remove the cleaved Fmoc adduct and excess piperidine.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, forming a stable amide bond.[21][] This reaction is not spontaneous and requires the use of a coupling agent to activate the carboxylic acid.[23][24] Common carbodiimide coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[23] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve coupling efficiency and reduce side reactions.[17]

Experimental Protocol: Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of Fmoc-N-amido-PEG16-acid to a primary amine-containing molecule.

Materials:

-

Fmoc-N-amido-PEG16-acid

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., DMF or DCM)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

Procedure:

-

Activation of Carboxylic Acid: Dissolve Fmoc-N-amido-PEG16-acid, EDC, and NHS in the anhydrous solvent. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation: Add the amine-containing molecule (dissolved in the reaction buffer) to the activated PEG linker solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography) to remove unreacted reagents and byproducts.

Applications in Research and Drug Development

The unique properties of Fmoc-N-amido-PEG16-acid make it a valuable tool in several areas of scientific research.

Drug Delivery and PEGylation

PEGylation, the process of covalently attaching polyethylene glycol chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][25][26] The hydrophilic PEG chain of Fmoc-N-amido-PEG16-acid can increase the solubility and stability of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance, and decrease their immunogenicity.[7][12][] The bifunctional nature of this linker allows for the attachment of a drug to one end and a targeting ligand to the other, facilitating the development of targeted drug delivery systems.[28][29]

Peptide Synthesis and Modification

In solid-phase peptide synthesis (SPPS), Fmoc-N-amido-PEG16-acid can be incorporated as a hydrophilic spacer to improve the solubility and biological activity of peptides.[2][11] It can be added to the N-terminus of a growing peptide chain or to the side chain of an amino acid like lysine.[2][11] The Fmoc-protected amine allows for its seamless integration into standard Fmoc-based SPPS protocols.[17][30][31]

Bioconjugation and Surface Modification

This PEG linker is also instrumental in bioconjugation, the covalent linking of two or more molecules, where at least one is a biomolecule.[5] It can be used to attach proteins, antibodies, or oligonucleotides to various surfaces, such as nanoparticles or microarrays, while maintaining their biological activity.[20] The PEG spacer provides a flexible tether, minimizing steric hindrance and improving the accessibility of the conjugated biomolecule.[2][10]

Visualizing the Workflow

To better illustrate the utility of Fmoc-N-amido-PEG16-acid, the following diagrams depict key processes.

Caption: Fmoc deprotection workflow.

Caption: Amide bond formation workflow.

Conclusion

Fmoc-N-amido-PEG16-acid is a highly versatile and enabling tool for researchers in the fields of chemistry, biology, and pharmaceutical sciences. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides a robust platform for the controlled synthesis of complex biomolecular architectures. A thorough understanding of its properties and the chemistry underpinning its applications is paramount to leveraging its full potential in the development of novel therapeutics, diagnostics, and research reagents.

References

-

AxisPharm. PEG Carboxylic Acid | COOH PEG | Acid Linkers. [Link]

-

BioPharm International. (2017). PEGylation Reagents for Drug Delivery. [Link]

-

Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475. [Link]

-

CD Bioparticles. Fmoc-N-amido-PEG16-Acid. [Link]

-

Creative Biolabs. Fmoc-N-amido-PEG16-acid (CAT#: ADC-L-M0114). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Delivery: The Power of PEG Linkers with Carboxylic Acid Functionality. [Link]

-

Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. [Link]

-

Szafulski, K., et al. (2018). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. RSC Advances, 8(40), 22434-22442. [Link]

-

Bernatowicz, M. S., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 33(2), 81-87. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AxisPharm. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]

-

PubChemLite. Fmoc-n-amido-peg16-acid (C50H81NO20). [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Ţăranu, I., et al. (2014). SOLID PHASE SYNTHESIS OF FOUR ANALOGS OF AMYLOID-β(9-16) PEPTIDE: MS AND FT-IR CHARACTERIZATION. Scientific Papers: Animal Science and Biotechnologies, 47(1), 438-444. [Link]

-

DC Chemicals. Fmoc-N-amido-PEG16-acid|COA. [Link]

-

de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

Sources

- 1. Fmoc-N-amido-PEG16-Acid - CD Bioparticles [cd-bioparticles.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Fmoc-N-amido-PEG16-acid - Creative Biolabs [creative-biolabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. nbinno.com [nbinno.com]

- 6. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 7. peptide.com [peptide.com]

- 8. PubChemLite - Fmoc-n-amido-peg16-acid (C50H81NO20) [pubchemlite.lcsb.uni.lu]

- 9. Fmoc-amido-PEG16-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]

- 13. Fmoc-N-amido-PEG6-acid, 882847-34-9 | BroadPharm [broadpharm.com]

- 14. m-PEG16-acid | BroadPharm [broadpharm.com]

- 15. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]

- 23. creativepegworks.com [creativepegworks.com]

- 24. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

- 25. chemscene.com [chemscene.com]

- 26. creativepegworks.com [creativepegworks.com]

- 28. biopharminternational.com [biopharminternational.com]

- 29. benchchem.com [benchchem.com]

- 30. peptide.com [peptide.com]

- 31. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to Fmoc-N-amido-PEG16-acid: Properties, Application, and Best Practices

Introduction: The Strategic Role of PEGylation in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of peptide and protein therapeutics, controlling the pharmacokinetic and pharmacodynamic properties of a molecule is paramount. Unmodified peptides often suffer from rapid renal clearance and susceptibility to proteolytic degradation, severely limiting their therapeutic efficacy. PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has emerged as a foundational technology to overcome these limitations. By increasing the hydrodynamic volume and masking the peptide backbone, PEGylation can dramatically extend a drug's circulating half-life, improve its solubility, and reduce its immunogenicity.[1]

This guide focuses on a specific, high-purity, monodisperse PEGylation reagent: Fmoc-N-amido-PEG16-acid . As a heterobifunctional linker, it possesses two distinct reactive functionalities: a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This architecture makes it an exceptionally versatile tool for researchers, enabling its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. We will explore the core physicochemical properties of this reagent, the rationale behind its application, detailed protocols for its use, and the quality control measures that ensure the integrity of the final conjugate.

Core Characteristics and Physicochemical Properties

The defining feature of Fmoc-N-amido-PEG16-acid is its precise, discrete structure. Unlike traditional polydisperse PEGs, which are mixtures of various chain lengths, this reagent is a single molecular entity. This monodispersity is critical for manufacturing consistency, as it yields a single, well-defined final product rather than a complex mixture of PEGylated isomers, simplifying downstream analysis and ensuring batch-to-batch reproducibility.[2]

Molecular and Physical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 1016.2 g/mol | [1][3][4] |

| Molecular Formula | C₅₀H₈₁NO₂₀ | [1][3] |

| CAS Number | 850312-72-0 | [3][4] |

| Appearance | White to off-white solid or viscous oil | - |

| Purity | Typically >95% or >98% (by HPLC) | [1][3] |

| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile, THF, and aqueous solutions | [5] |

| Storage | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. The material is hygroscopic and should be handled under an inert atmosphere. | [5] |

Conceptual Synthesis of a Heterobifunctional PEG Linker

The synthesis of a heterobifunctional linker like Fmoc-N-amido-PEG16-acid is a multi-step process designed to create a molecule with two different reactive groups at its termini. While specific manufacturing protocols are proprietary, the general strategy involves the desymmetrization of a polyethylene glycol diol.

A conceptual pathway is as follows:

-

Monoprotection: A starting oligoethylene glycol diol (HO-(CH₂CH₂O)₁₆-H) is reacted with a protecting group reagent under conditions that favor the reaction at only one of the two terminal hydroxyl groups.

-

Functionalization of the Free Terminus: The remaining free hydroxyl group is then converted into the desired functional group, in this case, a carboxylic acid, often through a two-step process of activation (e.g., tosylation) followed by nucleophilic substitution and subsequent oxidation.

-

Deprotection and Second Functionalization: The protecting group on the first terminus is removed, revealing the hydroxyl group. This hydroxyl is then converted into an amine, which is subsequently protected with an Fmoc group using a reagent like Fmoc-NHS ester.

This strategic sequence of protection, functionalization, and deprotection ensures the creation of the target heterobifunctional molecule with high purity.

Mechanism of Action in Bioconjugation and SPPS

The utility of Fmoc-N-amido-PEG16-acid lies in its orthogonal functionalities, which allow for controlled, sequential reactions. This is particularly powerful in the context of on-resin peptide modification during SPPS.

Workflow in Solid-Phase Peptide Synthesis

The diagram below illustrates the integration of the PEG linker into a standard SPPS workflow.

Caption: Workflow for incorporating Fmoc-N-amido-PEG16-acid into SPPS.

-

Peptide Assembly: The desired peptide sequence is first synthesized on a solid support resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS cycles. Each cycle consists of Fmoc deprotection with a base (typically 20% piperidine in DMF) to expose a free N-terminal amine, followed by the coupling of the next Fmoc-protected amino acid using activation reagents like HATU or HBTU.[6]

-

Final Deprotection on Resin: After the final amino acid is coupled, its Fmoc group is removed to expose the N-terminal amine of the full-length peptide.

-

PEG Linker Coupling: The carboxylic acid moiety of Fmoc-N-amido-PEG16-acid is then activated using standard coupling reagents and reacted with the free N-terminal amine of the resin-bound peptide. This forms a stable amide bond, attaching the PEG linker to the peptide.

-

Final Cleavage and Global Deprotection: The peptide-PEG conjugate is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6] The Fmoc group on the PEG linker is also removed during this final cleavage step, yielding the desired N-terminally PEGylated peptide with a free amine.

Experimental Protocol: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol provides a self-validating methodology for coupling Fmoc-N-amido-PEG16-acid to a peptide synthesized on a 0.1 mmol scale.

Materials:

-

Peptide-on-resin (0.1 mmol, with N-terminal Fmoc group removed)

-

Fmoc-N-amido-PEG16-acid (MW: 1016.2 g/mol )

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Kaiser Test Kit (for monitoring reaction completion)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirm with a negative Kaiser test on a small sample after piperidine treatment).

-

Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL), followed by a final wash with DMF (2 x 10 mL). Drain the solvent completely.

-

-

Activation of Fmoc-N-amido-PEG16-acid:

-

In a separate reaction vial, dissolve 1.5 equivalents of Fmoc-N-amido-PEG16-acid (0.15 mmol, 152.4 mg) in 5 mL of DMF.

-

Add 1.45 equivalents of HATU (0.145 mmol, 55.1 mg).

-

Add 3.0 equivalents of DIPEA (0.30 mmol, 52 µL).

-

Briefly vortex the solution and allow it to pre-activate for 5-10 minutes at room temperature. The causality here is that pre-activation forms the highly reactive O-acylisourea intermediate, ensuring a rapid and efficient coupling reaction once added to the resin.

-

-

Coupling Reaction:

-

Add the activated PEG linker solution to the reaction vessel containing the washed peptide-resin.

-

Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours. The extended reaction time compared to a standard amino acid coupling is a prudent measure to ensure complete reaction, as the long PEG chain can present steric challenges.

-

-

Reaction Monitoring and Validation:

-

After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

Self-Validation: A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines, confirming the coupling reaction has gone to completion. If the test is positive (beads turn blue), extend the reaction time for another 1-2 hours and re-test. This built-in checkpoint ensures the protocol's trustworthiness and prevents moving forward with an incomplete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively to remove any unreacted reagents and byproducts:

-

DMF (5 x 10 mL)

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage or further modification.

-

Authoritative Grounding: Quality Control and Characterization

The integrity of a PEGylated therapeutic is non-negotiable. Rigorous analytical characterization is essential to confirm the identity, purity, and homogeneity of the final product.

Diagram: Quality Control Workflow

Sources

A Technical Guide to Fmoc-N-amido-PEG16-acid: Application in Advanced Bioconjugation and Peptide Synthesis

Introduction: The Molecular Architect's Tool for Precision Bioconjugation

In the landscape of modern drug development and proteomics, the ability to precisely link functional molecules is paramount. Fmoc-N-amido-PEG16-acid has emerged as a critical tool for researchers, offering a discrete, hydrophilic spacer with orthogonal reactive handles. This guide provides an in-depth exploration of its core properties, CAS number identification, and field-proven applications, particularly in Solid-Phase Peptide Synthesis (SPPS) and the construction of Antibody-Drug Conjugates (ADCs). We will delve into the causality behind experimental choices, providing robust protocols and analytical methodologies to ensure reproducible success in the laboratory.

Core Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is its unambiguous identification. Fmoc-N-amido-PEG16-acid is a heterobifunctional linker characterized by a fluorenylmethoxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 16-unit polyethylene glycol (PEG) chain.

Table 1: Key Properties of Fmoc-N-amido-PEG16-acid

| Property | Value | Source(s) |

| CAS Number | 850312-72-0 | [1][2][][4] |

| Molecular Formula | C₅₀H₈₁NO₂₀ | [2] |

| Molecular Weight | 1016.17 g/mol | [4] |

| Appearance | Viscous oil to white solid | [5] |

| Purity | Typically >95% | [2][] |

| Solubility | Soluble in DMF, DMSO, DCM, Acetonitrile | [5] |

The discrete PEG16 chain is crucial; unlike polydisperse PEGs which result in a complex mixture of products, this monodispersed linker ensures the synthesis of a single, well-defined molecular entity.[6] This homogeneity is critical for therapeutic applications where batch-to-batch consistency is required. The hydrophilic PEG backbone enhances the aqueous solubility of the resulting conjugate, a vital feature for preventing aggregation of hydrophobic drug payloads or peptides.[2][7]

Strategic Applications in Peptide Synthesis and Modification

The orthogonal nature of the Fmoc-protected amine and the terminal carboxylic acid is the cornerstone of this linker's utility in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile, compatible with the standard Fmoc/tBu synthesis strategy, while the carboxylic acid remains stable until it is intentionally activated for coupling.[8][9]

Incorporation into a Peptide Sequence during SPPS

Fmoc-N-amido-PEG16-acid can be incorporated at the N-terminus of a peptide chain, acting as a hydrophilic spacer to improve solubility or modulate biological activity.[10] The process follows the standard SPPS cycle.

-

Resin Preparation: Start with the fully assembled peptide sequence on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Ensure the final N-terminal Fmoc group has been removed.

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes.[9][11] Drain and repeat the treatment once more to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3-5 times).[11]

-

Linker Activation: In a separate vessel, pre-activate the Fmoc-N-amido-PEG16-acid. Dissolve Fmoc-N-amido-PEG16-acid (1.5-2 equivalents relative to resin loading) and a coupling agent like HBTU (1.45 equivalents) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIEA) (3 equivalents) to raise the pH and initiate activation.[11]

-

Coupling Reaction: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

-

Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts. The peptide, now extended with the PEG16 linker, can be cleaved from the resin or the terminal Fmoc group can be removed for further modification.

Sources

- 1. mdpi.com [mdpi.com]

- 2. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. labinsights.nl [labinsights.nl]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

The Strategic Imperative of Hydrophilic PEG Spacers in Bioconjugation: A Technical Guide

Introduction: Navigating the Complexities of Bioconjugate Development

In the realm of advanced biotherapeutics, the covalent attachment of molecules to proteins, peptides, or oligonucleotides—a process known as bioconjugation—has unlocked unprecedented therapeutic potential. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to PEGylated proteins with extended circulatory half-lives, the ability to engineer sophisticated biomolecules has revolutionized medicine.[1][] However, the very act of conjugation can introduce a host of challenges that threaten to undermine the efficacy and safety of these promising therapeutics. Issues such as poor solubility, aggregation, rapid clearance from the body, and immunogenicity are common hurdles that researchers and drug developers must overcome.[3][4]

This technical guide provides an in-depth exploration of a key enabling technology that addresses these challenges: the hydrophilic polyethylene glycol (PEG) spacer. As a Senior Application Scientist, my goal is to move beyond a mere recitation of facts and provide a narrative grounded in mechanistic understanding and field-proven insights. We will delve into the core functions of PEG spacers, dissect the causality behind their remarkable effects, and provide actionable protocols for their successful implementation and characterization.

The Fundamental Virtues of PEG: More Than Just a Linker

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[5] Its approval by the FDA for human administration underscores its non-toxic and non-immunogenic nature.[6] When incorporated as a spacer in bioconjugation, PEG is not a passive connector; it actively modulates the physicochemical and pharmacokinetic properties of the resulting conjugate.[7][] The unique properties of PEG, including its high water solubility, biocompatibility, and flexibility, are central to its function.[5][9]

Core Benefits at a Glance:

-

Enhanced Solubility and Reduced Aggregation: A primary advantage of PEG spacers is their ability to significantly improve the solubility of bioconjugates.[3] This is particularly crucial when dealing with hydrophobic molecules, such as many potent cytotoxic payloads used in ADCs.[10] The repeating ethylene oxide units of the PEG chain create a hydration shell around the molecule, preventing aggregation and maintaining solubility in aqueous environments.[3][11]

-

Prolonged Circulation Half-Life: PEGylation dramatically extends the in vivo circulation time of bioconjugates.[3][10] The increased hydrodynamic volume of the PEGylated molecule reduces its rate of clearance by the kidneys.[10][12] This prolonged residence in the body allows for greater exposure of the therapeutic to its target, potentially leading to enhanced efficacy.[13]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains can act as a "stealth" layer, masking immunogenic epitopes on the surface of a protein.[10][14] This steric shielding prevents recognition by the immune system, thereby reducing the likelihood of an immune response and the generation of anti-drug antibodies.[10][12]

-

Improved Pharmacokinetics: By mitigating rapid clearance and reducing non-specific uptake by the reticuloendothelial system, PEG spacers contribute to a more favorable pharmacokinetic profile.[15] This leads to more predictable and sustained drug exposure.

Mechanistic Deep Dive: The "Why" Behind the "What"

Understanding the mechanisms by which PEG spacers exert their influence is critical for their rational application in bioconjugate design.

The Stealth Effect: Evading the Immune System

The "stealth" properties of PEG are a direct consequence of its high mobility and large exclusion volume in aqueous solution. The flexible PEG chain sweeps through a large volume, creating a neutral, water-soluble shield around the bioconjugate. This shield sterically hinders the approach of opsonins and other immune system components, preventing the recognition and subsequent clearance of the therapeutic.[16][17]

Caption: The PEG spacer creates a shield, hindering immune recognition.

Hydrophilicity and Solubility: A Tale of Water Molecules

Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in physiological environments.[15] The hydrophilic nature of the PEG spacer, with its repeating ether oxygens, forms hydrogen bonds with water molecules, creating a hydration layer.[11] This not only enhances the overall solubility of the bioconjugate but also prevents the hydrophobic payload from interacting with other molecules and forming aggregates.[3]

The Critical Parameter: Optimizing PEG Spacer Length

The length of the PEG spacer is not a one-size-fits-all parameter; it is a crucial design element that must be optimized to achieve the desired therapeutic index.[13]

| PEG Spacer Length | Impact on Bioconjugate Properties | Considerations |

| Short (e.g., PEG2, PEG4) | May be sufficient to improve solubility for moderately hydrophobic payloads.[15] Can minimize steric hindrance, preserving the binding affinity of the targeting moiety.[13] | May not provide adequate shielding for highly immunogenic proteins or very hydrophobic payloads. |

| Long (e.g., PEG8, PEG12, and longer) | Generally leads to a greater increase in hydrodynamic radius, resulting in a longer circulation half-life.[13] Offers more effective shielding against immunogenicity.[13] Can better overcome the hydrophobicity of highly insoluble payloads.[18] | Excessively long chains could potentially mask the active site of the biologic, reducing its efficacy.[13] May lead to unexpected changes in biodistribution. |

The optimal PEG spacer length represents a balance between maximizing pharmacokinetic benefits and maintaining the biological activity of the conjugated molecule.[13]

Experimental Protocol: Site-Specific PEGylation of a Cysteine-Engineered Antibody Fragment (Fab)

This protocol outlines a self-validating system for the site-specific PEGylation of a Fab fragment, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR).

Materials:

-

Cysteine-engineered Fab fragment in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-activated PEG spacer of desired length (e.g., MAL-PEG8-linker)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Methodology:

-

Antibody Preparation and Reduction:

-

Start with a well-characterized Fab fragment at a known concentration.

-

Add a 10-fold molar excess of TCEP to the Fab solution to selectively reduce the engineered cysteine thiol without disrupting the native disulfide bonds.

-

Incubate at room temperature for 1-2 hours. Causality: TCEP is a potent and specific reducing agent for sulfhydryls, ensuring that only the target cysteine is available for conjugation.

-

-

PEGylation Reaction:

-

Prepare a stock solution of the MAL-PEG-linker in a compatible solvent (e.g., DMSO).

-

Add a 3 to 5-fold molar excess of the MAL-PEG-linker to the reduced Fab solution.

-

Incubate at 4°C for 1-2 hours or at room temperature for 30-60 minutes, with gentle mixing. Causality: The maleimide group reacts specifically with the free thiol of the cysteine, forming a stable thioether bond. The reaction is performed under controlled conditions to prevent non-specific reactions.

-

-

Quenching the Reaction:

-

Add a 10-fold molar excess of N-acetylcysteine relative to the MAL-PEG-linker to quench any unreacted maleimide groups.

-

Incubate for 15-30 minutes. Causality: This step prevents the unreacted PEG linker from reacting with other molecules in subsequent steps, ensuring a well-defined final product.

-

-

Purification of the PEGylated Fab:

-

Purify the reaction mixture using size-exclusion chromatography (SEC) to separate the PEGylated Fab from unreacted PEG linker, quenching agent, and any aggregated protein.

-

Monitor the elution profile using UV absorbance at 280 nm.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG spacer.

-

Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to confirm the precise mass of the PEGylated Fab and determine the degree of PEGylation.[19][20]

-

Functional Assay: Perform a binding assay (e.g., ELISA) to confirm that the PEGylated Fab retains its binding affinity for its target antigen.

-

Caption: A systematic approach to producing well-defined PEGylated biologics.

Beyond PEG: The Evolving Landscape of Hydrophilic Spacers

While PEG has been the gold standard, its limitations, such as potential immunogenicity in a subset of the population and its non-biodegradable nature, have prompted the exploration of alternatives.[21] Researchers are investigating other hydrophilic polymers like polysarcosine and polyzwitterions as potential next-generation spacers.[10]

Conclusion: A Strategic Tool for Advanced Biotherapeutics

Hydrophilic PEG spacers are far more than simple connectors in bioconjugation; they are a strategic tool for optimizing the therapeutic potential of complex biologics. By enhancing solubility, extending circulation half-life, and reducing immunogenicity, PEGylation has enabled the successful development of numerous life-changing therapies.[7][22] A thorough understanding of the underlying mechanisms and a systematic approach to experimental design, as outlined in this guide, are paramount for harnessing the full potential of this powerful technology. The continued innovation in linker technology, including the exploration of PEG alternatives, promises to further refine and expand the capabilities of bioconjugation in the years to come.

References

-

PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Creative Diagnostics. [Link]

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

-

Immune Response Mechanism of PEG. Creative Diagnostics. [Link]

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). The impact of PEGylation on biological therapies. BioDrugs, 24(4), 213-228. [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 1-5. [Link]

-

Questioning the Use of PEGylation for Drug Delivery. PMC - NIH. [Link]

-

Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. PubMed. [Link]

- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Books.

-

PEGylation of Proteins: A Structural Approach. BioPharm International. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]

-

The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. NIH. [Link]

-

PEGylation: Revolutionizing Drug Delivery and Biotechnology for Indian Researchers. LinkedIn. [Link]

-

Pegylation Explained: Benefits, Uses & Future in Medicine. Beta LifeScience. [Link]

-

Anti-PEG immunity: emergence, characteristics, and unaddressed questions. PMC - NIH. [Link]

-

Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review. PMC - PubMed Central. [Link]

-

Process for protein PEGylation. Journal of Controlled Release. [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

-

Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. NIH. [Link]

-

Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry. [Link]

-

Immunogenicity of Polyethylene Glycol Based Nanomedicines: Mechanisms, Clinical Implications and Systematic Approach. ResearchGate. [Link]

-

Site-Specific PEGylation of Therapeutic Proteins. PMC - NIH. [Link]

-

The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. PubMed. [Link]

-

Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]

-

PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI. [Link]

-

About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line. MDPI. [Link]

-

Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates. PubMed. [Link]

-

The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. LinkedIn. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. purepeg.com [purepeg.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. updates.reinste.com [updates.reinste.com]

Basic principles of solid-phase peptide synthesis (SPPS).

An In-Depth Technical Guide to the Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Authored by: A Senior Application Scientist

Foreword

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R.B. Merrifield, has fundamentally transformed the landscape of peptide and protein science.[1][2] Its introduction provided a robust and efficient methodology for the chemical synthesis of peptides, circumventing the laborious and often low-yielding processes of classical solution-phase synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles of SPPS. We will move beyond a mere recitation of protocols to explore the underlying chemistry and strategic considerations that empower scientists to synthesize complex peptides with high fidelity.

The Foundation: Core Principles of Solid-Phase Peptide Synthesis

The ingenuity of SPPS lies in the use of an insoluble solid support, or resin, to which the first amino acid of the desired peptide sequence is anchored.[4][5] The peptide chain is then elongated in a stepwise manner, with each subsequent amino acid being added one at a time.[6] This solid-phase approach offers several distinct advantages:

-

Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin-bound peptide, eliminating the need for complex purification of intermediates.[1][4][7]

-

Driving Reactions to Completion: The use of excess reagents is feasible and drives the coupling reactions to completion, ensuring high yields at each step.[7]

-

Automation: The repetitive nature of the synthesis cycle lends itself well to automation, enabling the efficient production of long and complex peptides.[3][4]

The entire process, from the initial anchoring of the first amino acid to the final cleavage of the completed peptide, occurs within a single reaction vessel, streamlining the workflow.[1]

The Solid Support: Resins and Linkers

The choice of resin is a critical first step in SPPS, as it serves as the insoluble matrix for peptide assembly.[5][8] Resins are typically polymeric beads, with polystyrene and polyethylene glycol (PEG) being common core materials.[9][10] The physical properties of the resin, such as swelling capacity and bead size, influence reaction kinetics and overall synthesis efficiency.[8][9][10]

A chemical "linker" or "handle" is covalently attached to the resin and serves as the anchoring point for the C-terminus of the first amino acid.[5][8][9][10] The nature of the linker is paramount as it dictates the conditions required for the final cleavage of the peptide from the resin and determines the functionality of the peptide's C-terminus (e.g., a carboxylic acid or an amide).[5][9][10]

| Resin Type | Typical Linker | C-Terminal Functionality | Cleavage Condition | Primary Application |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Fmoc SPPS for peptide acids[3][5] |

| Rink Amide Resin | Substituted benzhydrylamine | Amide | Strong Acid (e.g., 95% TFA) | Fmoc SPPS for peptide amides[3][11] |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF) | Boc SPPS for peptide acids[5][12][13] |

| MBHA Resin | 4-methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) | Boc SPPS for peptide amides[12] |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Mild Acid (e.g., 0.5% TFA) | Fmoc SPPS for protected peptide fragments[11][14] |

The Art of Protection: Orthogonal Protecting Group Strategies

To ensure the specific and controlled formation of peptide bonds, the reactive functional groups of the amino acids must be temporarily masked with protecting groups (PGs).[15][16] These include the α-amino group of the incoming amino acid and any reactive side-chain functionalities.[15] The success of SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[15][17][18]

There are two predominant orthogonal protecting group strategies in SPPS: Fmoc/tBu and Boc/Bzl.

Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[15][19][20]

-

Temporary Nα-Protection: The Fmoc group protects the α-amino group and is labile to basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][14]

-

Permanent Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups, most commonly derived from tert-butanol (e.g., tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group).[17]

-

Final Cleavage: The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are achieved with a strong acid, typically trifluoroacetic acid (TFA).[21]

The key advantage of the Fmoc/tBu strategy is its true orthogonality, where the base-labile Nα-protecting group and the acid-labile side-chain protecting groups are removed under fundamentally different and non-interfering conditions.[15][17] This allows for milder overall reaction conditions compared to the Boc/Bzl strategy.[7]

Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed by Merrifield and is still employed, particularly for the synthesis of long or challenging sequences.[2][22][23]

-

Temporary Nα-Protection: The Boc group protects the α-amino group and is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[12][13][22]

-

Permanent Side-Chain Protection: Side chains are protected with groups based on benzyl alcohol (e.g., Bzl ethers, Bzl esters), which are stable to the moderate acid used for Boc removal.[17]

-

Final Cleavage: The final cleavage from the resin and removal of the Bzl-based side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12][23][24]

This strategy is considered "quasi-orthogonal" as both the temporary and permanent protecting groups are acid-labile, relying on a gradient of acid strength for selective removal.[15] The use of hazardous strong acids like HF necessitates specialized equipment and handling procedures.[20][23]

The SPPS Cycle: A Step-by-Step Methodological Guide

The synthesis of a peptide on a solid support is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[4][17]

The Fmoc/tBu Synthesis Cycle

The Fmoc/tBu SPPS cycle is the most common method for routine peptide synthesis.

Caption: The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Experimental Protocol: Manual Fmoc SPPS

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes to allow for optimal diffusion of reagents.[11][12]

-

Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Nα-Fmoc protecting group, exposing the free amine.[3]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[11]

-

Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated and coupled to the free amine of the resin-bound peptide. This is typically achieved by pre-activating the amino acid with a coupling reagent in the presence of a base.[3][11] The reaction progress can be monitored using a qualitative test like the Kaiser (ninhydrin) test.

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products.[11]

-

Repeat: This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence.[17]

The Boc/Bzl Synthesis Cycle

The Boc/Bzl SPPS cycle follows a similar iterative process but utilizes different chemical reagents for deprotection and neutralization.

Caption: The Boc/Bzl Solid-Phase Peptide Synthesis Cycle.

Experimental Protocol: Manual Boc SPPS

-

Resin Swelling: The resin is swelled in DCM.[12]

-

Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for 15-30 minutes to remove the Nα-Boc protecting group.[12][13]

-

Washing: The resin is washed with DCM and isopropanol (IPA) to remove residual TFA.[12][13]

-

Neutralization: The protonated N-terminal amine (as a TFA salt) is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), in DCM.[12][17][23]

-

Washing: The resin is washed with DCM to remove the excess base and the resulting salt.

-

Amino Acid Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free amine.[12]

-

Washing: The resin is washed with DCM to remove excess reagents and by-products.

-

Repeat: This cycle is repeated for each amino acid in the sequence.

The Engine of Synthesis: Reagents in SPPS

Coupling Reagents: Forging the Peptide Bond

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amine of the growing peptide chain is not spontaneous and requires activation.[2][25] Coupling reagents are essential for this activation step.[16][25]

| Coupling Reagent | Abbreviation | Mechanism of Action | Notes |

| Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. | A classic coupling reagent; the dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble. | Often used in combination with an additive like HOBt or Oxyma to suppress side reactions.[6] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a reactive benzotriazolyl ester. | A phosphonium salt-based reagent. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Similar to PyBOP. | |

| N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | HBTU | Forms a reactive benzotriazolyl ester via a guanidinium N-oxide active species.[26] | An aminium/uronium salt-based reagent; highly efficient and widely used.[12][26] |

| N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide | HATU | Similar to HBTU, but based on the less acidic HOAt, which can reduce racemization.[11] | Particularly effective for coupling hindered amino acids. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HCTU | A guanidinium-based reagent with rapid activation kinetics.[25] |

Solvents in SPPS

The choice of solvent is critical for the success of SPPS. The solvent must be able to swell the resin effectively, solubilize the reagents, and be inert to the reaction conditions.[8] DMF is the most common solvent for Fmoc-SPPS, while DCM is predominantly used in Boc-SPPS.[3][12]

The Final Act: Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all the side-chain protecting groups.[15] This is typically accomplished in a single step by treating the peptidyl-resin with a strong acid.[4]

For Fmoc-synthesized peptides, a cleavage cocktail containing 95% TFA is commonly used.[21] For Boc-synthesized peptides, a much stronger acid like HF or TFMSA is required.[12][24]

The Role of Scavengers

During acid-mediated cleavage, highly reactive cationic species are generated from the cleaved protecting groups and the linker. These can react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine, Cysteine, Tyrosine), leading to unwanted side products. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species. Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole. The composition of the cleavage cocktail must be carefully chosen based on the amino acid composition of the peptide.

Navigating the Pitfalls: Common Challenges and Side Reactions in SPPS

While SPPS is a powerful technique, several side reactions can occur that may compromise the purity and yield of the final peptide.[6][27][28]

-

Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, leading to incomplete deprotection and coupling reactions.[29] This is particularly problematic for long or hydrophobic sequences.

-

Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.[28][29] The choice of coupling reagent and the reaction conditions can influence the extent of racemization.[30]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring, which can subsequently open to form a mixture of α- and β-aspartyl peptides.[29]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[23][29] This is especially prevalent when proline is one of the first two residues.[23][29]

Strategies to mitigate these side reactions include the use of specialized resins and linkers, optimized coupling protocols, and the incorporation of pseudoprolines or other backbone-modifying elements.[29]

Conclusion: The Enduring Power of SPPS

Solid-Phase Peptide Synthesis remains an indispensable tool in chemical biology, drug discovery, and materials science. A thorough understanding of its fundamental principles, from the selection of the solid support and protecting group strategy to the nuances of the synthesis cycle and potential side reactions, is crucial for the successful synthesis of high-quality peptides. As the demand for more complex and modified peptides continues to grow, the foundational knowledge presented in this guide will serve as an invaluable resource for scientists at all levels.

References

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Barany, G., & Merrifield, R. B. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. [Link]

-

Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 123(4), 526–533. [Link]

-

Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805–819. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]<123::aid-bip30>3.0.co;2-f

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Penbeili. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Gyros Protein Technologies. (2020). SPPS tips for success: Strategies for minimizing side-reactions. Retrieved from [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]

-

Fields, G. B. (2011). Principles and Practice of Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

G-Biosciences. (n.d.). Solid Phase Peptide Synthesis: Complete Guide. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. InTech. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(16), 5659–5676. [Link]

-

Isah, L. A. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate. Retrieved from [Link]

-

Creative Biogene. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Basics | Learn How Peptides Are Made. Retrieved from [Link]

-

Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855–864. [Link]

-

CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

-

Rajgire, K. (2019). Spps and side reactions in peptide synthesis. Slideshare. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. jpt.com [jpt.com]

- 7. drivehq.com [drivehq.com]

- 8. biosynth.com [biosynth.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. chempep.com [chempep.com]

- 15. biosynth.com [biosynth.com]

- 16. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]

- 17. peptide.com [peptide.com]

- 18. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. academic.oup.com [academic.oup.com]

- 22. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 23. peptide.com [peptide.com]

- 24. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. luxembourg-bio.com [luxembourg-bio.com]

- 27. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 28. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 29. peptide.com [peptide.com]

- 30. mesalabs.com [mesalabs.com]

A Technical Guide to Protein Modification Using Fmoc-N-amido-PEG16-acid

Introduction

In the realm of biopharmaceuticals, enhancing the therapeutic properties of proteins is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a clinically validated and widely adopted strategy to this end.[1][2][3] This modification can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, enhances in vivo stability by protecting against proteolytic degradation, and shields antigenic epitopes to lower immunogenicity.[2][3][4]

The choice of PEGylating reagent is critical and dictates the strategy for conjugation. Fmoc-N-amido-PEG16-acid is a discrete (monodisperse) PEG linker that offers precise control over the linker length, a significant advantage over traditional polydisperse PEG reagents.[4] It features three key chemical motifs: a terminal carboxylic acid for covalent attachment to the protein, a 16-unit PEG chain to confer the desired biophysical properties, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[5][6] This guide provides an in-depth exploration of the mechanism, a field-tested protocol for its application, and robust methods for the characterization of the resulting protein-PEG conjugate.

Chapter 1: The Reagent: Fmoc-N-amido-PEG16-acid

Fmoc-N-amido-PEG16-acid is a heterobifunctional linker designed for the precise modification of proteins and peptides.[7] Its power lies in its well-defined structure.

-

Carboxylic Acid (-COOH): This is the reactive handle for conjugation. By itself, it is relatively unreactive towards proteins. It must first be chemically activated to facilitate the formation of a stable amide bond with primary amines on the protein.[8][9]

-

Polyethylene Glycol (PEG16): The core of the reagent is a monodisperse chain of 16 ethylene glycol units. This hydrophilic spacer is responsible for the beneficial properties of PEGylation, such as increased solubility and in vivo half-life.[6][7]

-

Fmoc-Protected Amine (Fmoc-NH-): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group.[10][11] Its presence makes this reagent particularly valuable in multi-step synthetic strategies, such as solid-phase peptide synthesis (SPPS), where the amine may be deprotected in a later step for further modification.[10][12] For simple protein PEGylation, this amine remains protected.

The use of a discrete PEG linker like PEG16 eliminates the heterogeneity associated with traditional PEGylation, simplifying downstream analysis and ensuring a well-defined final product.

Chapter 2: The Mechanism of Protein Modification

The covalent attachment of Fmoc-N-amido-PEG16-acid to a protein is not a spontaneous reaction. It is a deliberate, two-stage process rooted in the principles of amine coupling chemistry.[8] The primary targets for this modification on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2]

Stage 1: Activation of the Carboxylic Acid

The terminal carboxylic acid of the PEG reagent must be converted into a more reactive species that is susceptible to nucleophilic attack by the protein's amino groups. The most robust and widely used method for this is the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).[8][9][13]

-

EDC Reaction: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[8][14] This intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid and reduce coupling efficiency.[15]

-

NHS Stabilization: The addition of NHS mitigates this instability. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive NHS ester.[8][14][15] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing it to accumulate in the reaction mixture, primed for the next stage. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[14]

Stage 2: Nucleophilic Attack and Amide Bond Formation

Once the NHS ester is formed, the protein is introduced. The reaction environment is typically shifted to a physiological or slightly basic pH (7.2-8.5) to ensure that the target primary amines on the protein are deprotonated and thus sufficiently nucleophilic.[13]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine (from a lysine side chain or the N-terminus) attacks the carbonyl carbon of the NHS ester.

-

Amide Bond Formation: This attack results in the formation of a stable, covalent amide bond, permanently linking the PEG chain to the protein. The NHS molecule is released as a byproduct.

Sources

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-N-amido-PEG16-acid - Creative Biolabs [creative-biolabs.com]

- 6. Fmoc-N-amido-PEG16-Acid - CD Bioparticles [cd-bioparticles.net]

- 7. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [polyethyleneglycolpeg.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Fmoc | BroadPharm [broadpharm.com]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. benchchem.com [benchchem.com]

- 15. electrochemsci.org [electrochemsci.org]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-N-amido-PEG16-acid in Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide details the strategic incorporation of Fmoc-N-amido-PEG16-acid into peptides via solid-phase peptide synthesis (SPPS). PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a premier strategy for enhancing the therapeutic properties of peptides, including improved solubility, extended circulatory half-life, and reduced immunogenicity.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing the underlying chemical principles, detailed step-by-step protocols, and critical troubleshooting insights for the successful synthesis and characterization of N-terminally PEGylated peptides using the Fmoc/tBu strategy.

Introduction: The Rationale for Peptide PEGylation

Native therapeutic peptides often face significant limitations, including rapid enzymatic degradation, poor solubility, and swift renal clearance, which curtail their clinical utility.[1] PEGylation addresses these challenges by creating a hydrophilic, protective corona around the peptide. This steric shield hinders the approach of proteolytic enzymes and can mask epitopes from the immune system.[1] Furthermore, the increased hydrodynamic volume of the PEG-peptide conjugate significantly reduces its rate of kidney filtration, thereby prolonging its presence in systemic circulation.[1]

Fmoc-N-amido-PEG16-acid is a discrete (monodisperse) PEG linker, ensuring a homogenous final product, which is a critical advantage over polydisperse PEG reagents that can lead to complex and difficult-to-characterize mixtures.[2] It features a terminal carboxylic acid for coupling to the peptide's N-terminal amine and an Fmoc-protected amine, making it perfectly suited for standard Fmoc-based SPPS workflows.[3]

Chemical Principles and Workflow Overview

The incorporation of Fmoc-N-amido-PEG16-acid occurs on the solid support after the desired peptide sequence has been assembled. The process follows the standard Fmoc-SPPS cycle of deprotection, activation, coupling, and washing.

Workflow Diagram

Caption: Workflow for N-terminal PEGylation using Fmoc-N-amido-PEG16-acid in SPPS.

The critical step is the efficient coupling of the PEG linker to the deprotected N-terminus of the resin-bound peptide. Due to the bulk of the PEG chain, this step may require optimized conditions compared to a standard amino acid coupling.

Materials and Reagents

| Reagent/Material | Recommended Grade | Rationale & Key Considerations |

| Fmoc-N-amido-PEG16-acid | ≥95% Purity | High purity is essential to avoid side products. A monodisperse reagent ensures a homogenous final product. |

| Solid Support (Resin) | e.g., Rink Amide, Wang | Choice depends on the desired C-terminal functionality (amide or acid). PEG-grafted resins (e.g., TentaGel) can improve solvation and reduce aggregation.[4][5] |

| Solvents (DMF, DCM) | Peptide Synthesis Grade | Must be amine-free, especially DMF, as trace amines can cause premature Fmoc deprotection.[6] |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for Fmoc removal. Should be prepared fresh for optimal performance.[7] |

| Coupling Reagents | HATU , HBTU, DIC | HATU is highly recommended for coupling the bulky PEG linker due to its high reactivity and low racemization risk.[2][7] |

| Base | DIPEA (DIPEA) | A non-nucleophilic base required for the activation step with aminium/uronium salt reagents like HATU.[7] |

| Cleavage Cocktail | Reagent K or similar | A mixture typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane, phenol) to cleave the peptide from the resin and remove side-chain protecting groups while preventing side reactions. |

| Precipitation Solvent | Cold Diethyl Ether | Used to precipitate the cleaved peptide from the TFA cocktail. |

Detailed Experimental Protocol: N-Terminal PEGylation

This protocol assumes the peptide chain has already been assembled on the resin using standard Fmoc-SPPS procedures and the N-terminal Fmoc group of the final amino acid has just been removed.

Step 1: Final N-Terminal Fmoc Deprotection

-

Treat the peptide-resin with 20% piperidine in DMF.

-

Agitate for 5 minutes, drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash with Dichloromethane (DCM) (3 times) and then DMF (3 times).

Causality Insight: Incomplete deprotection of the final N-terminus is a common failure point. The two-step deprotection ensures the terminal amine is fully available for the subsequent, sterically demanding PEGylation step.

Step 2: Activation and Coupling of Fmoc-N-amido-PEG16-acid

This procedure uses HATU, a highly effective coupling reagent for hindered couplings.[2]

-

Resin Preparation: Swell the deprotected peptide-resin in fresh, amine-free DMF for at least 30 minutes in the reaction vessel.

-

Activation Solution: In a separate vial, dissolve Fmoc-N-amido-PEG16-acid (1.5–2.0 equivalents relative to the resin's initial loading) in DMF.

-

Add HATU (1.5–2.0 eq.) to the PEG-acid solution.

-

Add DIPEA (3.0–4.0 eq.) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated PEG solution.

-

Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary compared to standard amino acid couplings due to steric hindrance from the PEG chain.[2]

Step 3: Monitoring the Coupling Reaction

-

After the coupling time, take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a Kaiser (ninhydrin) test .[10]

-

Negative Result (Yellow Beads): Indicates the absence of free primary amines, signifying a complete coupling reaction. Proceed to Step 4.

-

Positive Result (Blue/Purple Beads): Indicates incomplete coupling. Recouple by adding fresh activated Fmoc-N-amido-PEG16-acid solution and allowing the reaction to proceed for another 1-2 hours before re-testing.

-

Caption: Decision workflow based on the Kaiser test result.

Step 4: Final Washing and Resin Preparation for Cleavage

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively to remove all excess reagents and byproducts:

-

DMF (5 times)

-

DCM (5 times)

-

Methanol (3 times) to shrink the resin for drying.

-

-

Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight.

Trustworthiness Principle: Thorough washing is paramount. Residual coupling reagents or DIPEA can interfere with the subsequent cleavage step, leading to unwanted side products.

Step 5: Cleavage and Deprotection

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Use approximately 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).

-

Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash/centrifugation step 2-3 times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Analysis and Quality Control

The successful synthesis of the PEGylated peptide must be confirmed analytically.

| Analytical Technique | Purpose | Expected Outcome for PEGylated Peptide |

| Reverse-Phase HPLC (RP-HPLC) | Purity Assessment & Purification | A major peak corresponding to the PEGylated peptide. The retention time will be significantly different from the non-PEGylated precursor due to the hydrophilic PEG chain. |

| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | The observed molecular weight should match the calculated mass of the peptide plus the mass of the PEG16 linker moiety. For Fmoc-N-amido-PEG16-acid (MW ≈ 1016.2 g/mol ), after cleavage and loss of the Fmoc group, the attached linker mass will be lower. The precise mass of the added PEG unit should be calculated and confirmed.[11] |

| Tandem MS (MS/MS) | Site of PEGylation Confirmation | Fragmentation analysis can confirm that the PEG linker is attached to the N-terminal amino acid as intended. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete PEG Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky PEG linker struggles to access the N-terminal amine. | • Increase coupling time to 4-6 hours.[2]• Use a higher excess of PEG-acid and coupling reagents (e.g., 2.5-3.0 eq.).[2]• Ensure a highly reactive coupling agent like HATU is used. |

| Peptide Aggregation: The resin-bound peptide chain has folded, blocking the N-terminus. | • Switch to a more polar solvent like NMP or a DMF/DMSO mixture.[2]• Perform the coupling at a slightly elevated temperature (e.g., 35-40°C).[2] | |

| Low Purity of Crude Product | Incomplete Fmoc Deprotection: Residual Fmoc groups on the PEG linker or peptide side chains. | • Ensure fresh 20% piperidine/DMF is used.• Extend the second deprotection step to 20-30 minutes. |